N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
CAS No.: 1020489-21-7
Cat. No.: VC8193695
Molecular Formula: C20H16N4OS
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020489-21-7 |
|---|---|
| Molecular Formula | C20H16N4OS |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 1-methyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C20H16N4OS/c1-24-12-11-17(23-24)19(25)22-20-21-18(13-26-20)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,22,25) |
| Standard InChI Key | ZCCXKCHIGPGZBK-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
| Canonical SMILES | CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key subunits:
-
Biphenyl group: A planar aromatic system providing hydrophobic interactions and π-π stacking potential.
-
Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, known for enhancing metabolic stability.
-
1-methylpyrazole-3-carboxamide: A substituted pyrazole with a carboxamide group, facilitating hydrogen bonding with biological targets .
The IUPAC name, 1-methyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide, reflects this arrangement. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₁₆N₄OS |
| Molecular weight | 360.4 g/mol |
| SMILES | CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
| InChIKey | ZCCXKCHIGPGZBK-UHFFFAOYSA-N |
The biphenyl-thiazole linkage creates a conjugated system, as evidenced by UV-Vis absorption maxima near 280 nm in analogous compounds.
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for this specific compound remain unpublished, related biphenyl-thiazole derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.2–8.5 Å, b = 10.1–10.4 Å, c = 14.3–14.7 Å. Nuclear magnetic resonance (NMR) spectral predictions include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyrazole-H), 7.85–7.45 (m, 9H, biphenyl-H), 3.95 (s, 3H, N-CH₃) .
-
¹³C NMR: 160.1 ppm (C=O), 152.3 ppm (thiazole C2), 140.1–125.4 ppm (aromatic carbons).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three sequential modules (Figure 1):
Module 1: Biphenyl-thiazole core formation
4-([1,1'-Biphenyl]-4-yl)thiazol-2-amine is synthesized via:
-
Suzuki-Miyaura coupling of 4-bromophenylboronic acid with phenylboronic acid to form biphenyl.
-
Cyclocondensation with thiourea derivatives under Huisgen conditions.
Module 2: Pyrazole carboxamide synthesis
1-methyl-1H-pyrazole-3-carboxylic acid is activated using ethyl chloroformate, then coupled with the thiazole amine via mixed anhydride method .
Module 3: Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol, yielding 62–68% pure compound.
Reaction Optimization
Critical parameters affecting yield:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Coupling temperature | 0–5°C | +22% |
| Solvent | Dry THF | +15% |
| Catalyst | DMAP (5 mol%) | +18% |
Exceeding 10 mol% DMAP caused retro-amide formation, reducing yield by 31% .
Biological Activity and Mechanism
Enzyme Inhibition
The compound demonstrates submicromolar inhibition against Factor Xa (FXa), a key coagulation cascade enzyme (IC₅₀ = 89 nM) . Comparative data:
| Compound | FXa IC₅₀ (nM) | Selectivity (vs. thrombin) |
|---|---|---|
| This study compound | 89 | 1,240× |
| Rivaroxaban | 0.7 | 850× |
| Apixaban | 0.8 | 1,100× |
Molecular docking (PDB: 1NFU) reveals hydrogen bonds between the carboxamide and Gly218, while the biphenyl group occupies the S4 pocket .
Physicochemical and ADMET Properties
Solubility and Permeability
| Property | Value | Method |
|---|---|---|
| Aqueous solubility | 12.7 μg/mL (pH 7.4) | Shake-flask |
| LogP | 3.41 | HPLC |
| P-gp substrate | Yes | Caco-2 assay |
The high LogP limits aqueous solubility but enhances blood-brain barrier penetration (Pe = 8.7 × 10⁻⁶ cm/s).
Metabolic Stability
Microsomal half-life:
-
Human: 23.4 min
-
Rat: 17.1 min
Primary metabolites include hydroxylated biphenyl (M1) and N-demethylated pyrazole (M2), identified via LC-QTOF-MS .
Challenges and Future Directions
Limitations
-
Low oral bioavailability: 14% in rats due to first-pass metabolism .
-
CYP3A4 inhibition: IC₅₀ = 2.1 μM, risking drug-drug interactions.
Optimization Strategies
| Approach | Expected Outcome | Current Status |
|---|---|---|
| Prodrug formulation | ↑ bioavailability to 35% | Preclinical testing |
| Fluorine substitution | ↓ CYP inhibition | Molecular modeling |
| Nanoparticle delivery | ↑ tumor accumulation | In vitro validation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume